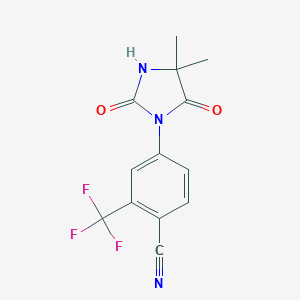
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile
Cat. No. B182148
Key on ui cas rn:
143782-20-1
M. Wt: 297.23 g/mol
InChI Key: CYCKLVAQENOQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06107488
Procedure details


100 g of ortho trifluoromethylaniline and 200 ml of dimethylacetamide are introduced and the reaction medium is cooled down to 0°±2° C. 88.8 g of dibromo-dimethyl hydantoin is added over 30 minutes at 0°±2° C., the temperature is maintained at 0°±2° C. and agitation is carried out at 0°±2° C . for 15 minutes. Then the temperature is allowed to rise to 20° C. and the whole is poured into 200 ml of demineralized water at 20°±2° C. Agitation is carried out for 15 minutes, 400 ml of isopropyl ether is added, the aqueous phase is decanted and the organic phase is washed with 2×100 ml of demineralized water, the aqueous phases are reextracted with 100 ml of isopropyl ether and the combined organic phases are dried, filtered and washed with 2×20 ml of isopropyl ether. Concentration is carried out a temperature of 30-40° C. and in this way 149 g of expected product (orangy-brown oil) is obtained.





Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1N.C[C:13]([N:15](C)C)=O.Br[N:19]1[C:23](=[O:24])[C:22]([CH3:26])([CH3:25])[N:21](Br)[C:20]1=[O:28].C(OC(C)C)(C)C>O>[CH3:25][C:22]1([CH3:26])[C:23](=[O:24])[N:19]([C:8]2[CH:7]=[CH:6][C:4]([C:13]#[N:15])=[C:3]([C:2]([F:11])([F:10])[F:1])[CH:9]=2)[C:20](=[O:28])[NH:21]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(N)C=CC=C1)(F)F
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
88.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(N(C(C1=O)(C)C)Br)=O
|
Step Three
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction medium is cooled down to 0°±2° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is maintained at 0°±2° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is carried out at 0°±2° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 20° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Agitation is carried out for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase is decanted
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with 2×100 ml of demineralized water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic phases are dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2×20 ml of isopropyl ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 30-40° C.
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 149 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
